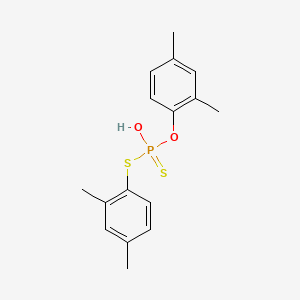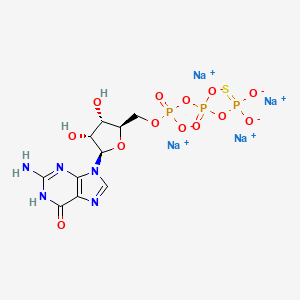
1H-2,3-Benzoxazine, 3,4-dihydro-7-chloro-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-2,3-Benzoxazine, 3,4-dihydro-7-chloro-3-methyl- is a heterocyclic compound that belongs to the benzoxazine family. This compound is characterized by the presence of a benzene ring fused with an oxazine ring, which contains nitrogen and oxygen atoms. The addition of a chlorine atom at the 7th position and a methyl group at the 3rd position further distinguishes this compound.
Preparation Methods
The synthesis of 1H-2,3-Benzoxazine, 3,4-dihydro-7-chloro-3-methyl- can be achieved through several methods. One common approach involves the reaction of 3-chloroaniline with formaldehyde and a suitable phenol derivative under acidic conditions. The reaction proceeds through the formation of an intermediate N-hydroxymethylamine, which then cyclizes to form the benzoxazine ring . Industrial production methods often utilize solvent-free microwave thermolysis, which is a rapid, high-yielding, and environmentally friendly protocol .
Chemical Reactions Analysis
1H-2,3-Benzoxazine, 3,4-dihydro-7-chloro-3-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo-derivatives.
Reduction: Reduction reactions can convert the oxazine ring to a more saturated form.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that this compound can undergo.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1H-2,3-Benzoxazine, 3,4-dihydro-7-chloro-3-methyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Benzoxazines are used in the production of high-performance polymers and resins.
Mechanism of Action
The mechanism of action of 1H-2,3-Benzoxazine, 3,4-dihydro-7-chloro-3-methyl- involves its interaction with various molecular targets and pathways. For instance, it can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1H-2,3-Benzoxazine, 3,4-dihydro-7-chloro-3-methyl- can be compared with other similar compounds, such as:
3,4-Dihydro-3-methyl-1H-2,3-benzoxazine: Lacks the chlorine atom at the 7th position.
6-Chloro-8-methyl-2H-3,1-benzoxazine-2,4 (1H)-dione: Contains an additional oxo group at the 2,4 positions.
The uniqueness of 1H-2,3-Benzoxazine, 3,4-dihydro-7-chloro-3-methyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
21038-14-2 |
|---|---|
Molecular Formula |
C9H10ClNO |
Molecular Weight |
183.63 g/mol |
IUPAC Name |
7-chloro-3-methyl-1,4-dihydro-2,3-benzoxazine |
InChI |
InChI=1S/C9H10ClNO/c1-11-5-7-2-3-9(10)4-8(7)6-12-11/h2-4H,5-6H2,1H3 |
InChI Key |
IKGDGLRBESDXOX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2=C(CO1)C=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


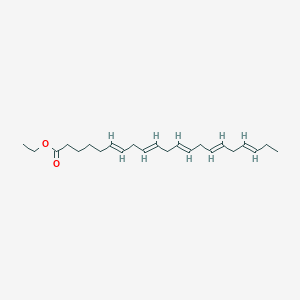

![2-(3,4-Dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-(2-methoxypropan-2-yl)pentanenitrile;hydrochloride](/img/structure/B13816668.png)
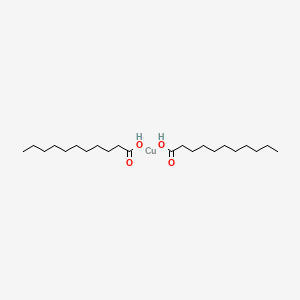
![2,3-dimethyl-5,6,7,7a-tetrahydro-4aH-cyclopenta[b]pyrazine](/img/structure/B13816676.png)
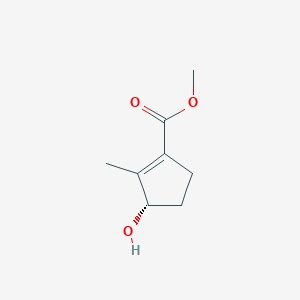
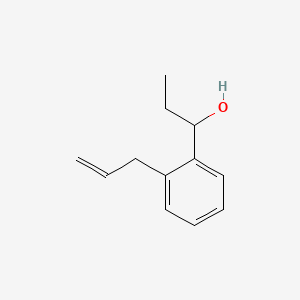
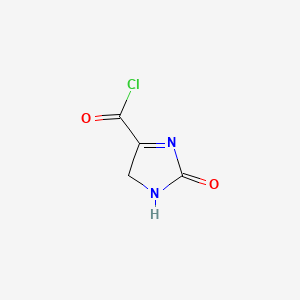

![2-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde](/img/structure/B13816704.png)
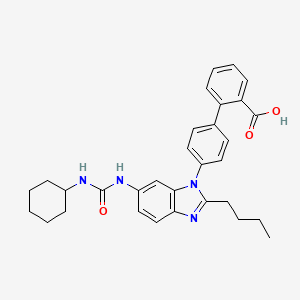
![Ethyl 3-cyanobicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B13816718.png)
